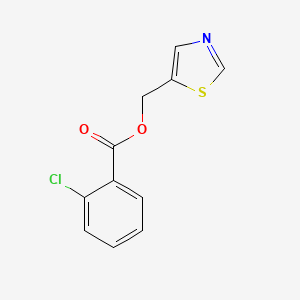

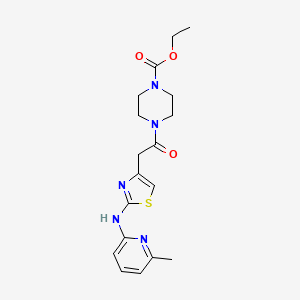

![molecular formula C20H20N2OS B2818750 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide CAS No. 477325-95-4](/img/structure/B2818750.png)

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is a compound with the CAS Number: 108954-84-3 . It has a molecular weight of 226.3 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of a similar compound, “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole”, involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol . This affords N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide . Treatment with excess P2S5 in anhydrous toluene leads to the formation of the corresponding thioamide . Oxidation with potassium ferricyanide in an alkaline medium by the Jacobson procedure results in 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole .Molecular Structure Analysis

The InChI Code for “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15) .Chemical Reactions Analysis

The compound “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole” can undergo electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . Depending on the reaction conditions, either the furan ring or the acenaphthene fragment can be attacked .Physical And Chemical Properties Analysis

As mentioned earlier, “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is a solid compound . It has a molecular weight of 226.3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophilic Substitution

- N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide is involved in complex synthesis processes. For instance, its derivatives, such as 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, have been synthesized through a series of steps including condensation and electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & Elchaninov, 2017).

Biological Evaluation

- Benzothiazole derivatives, closely related to this compound, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Notably, two compounds demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacteria and fungi (Nam et al., 2010).

Cyclocondensation Reactions

- The compound's derivatives have been explored in cyclocondensation reactions for potential anti-HIV applications. These studies provide insights into the structural requirements for biological activity and the synthetic pathways for these compounds (Liu, Shih, & Lee, 1992).

Material Science and Organic Electronics

- In the field of material science and organic electronics, derivatives of this compound have been used to control the reversibility of excited-state intramolecular proton transfer (ESIPT) reactions. This has implications for developing white organic light emitting diodes (WOLEDs), highlighting the compound's utility in advanced material applications (Zhang et al., 2016).

Antiproliferative Agents and Kinase Inhibition

- Research has also focused on the synthesis and evaluation of thiazole derivatives as potential antiproliferative agents and inhibitors of certain kinases, such as Pim-1 kinase. These studies are significant for developing new therapeutic agents for cancer treatment (Mohareb, Abdo, & Wardakhan, 2017).

Eigenschaften

IUPAC Name |

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c23-19(13-5-2-1-3-6-13)22-20-21-18-15-8-4-7-12-9-10-14(17(12)15)11-16(18)24-20/h4,7-8,11,13H,1-3,5-6,9-10H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPHJMJLHTXOFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

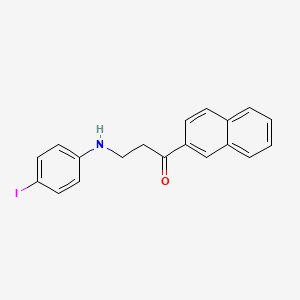

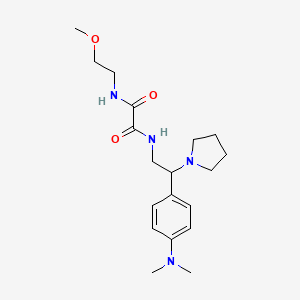

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)

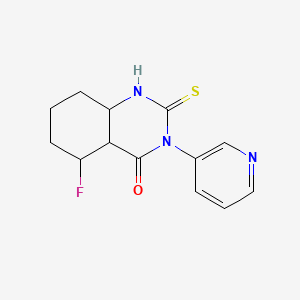

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)

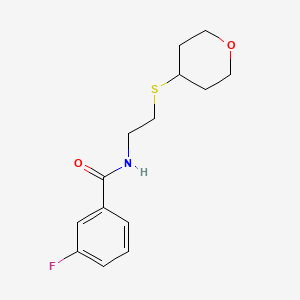

![N-(2-furylmethyl)-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2818677.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)

![N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2818681.png)

![{5-Oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B2818685.png)